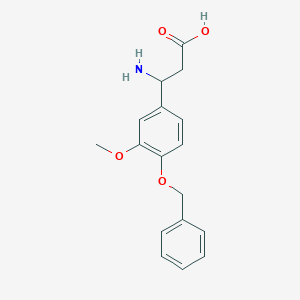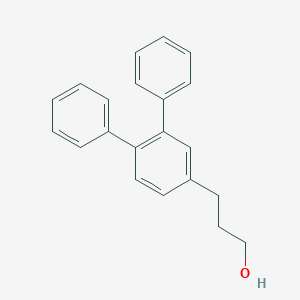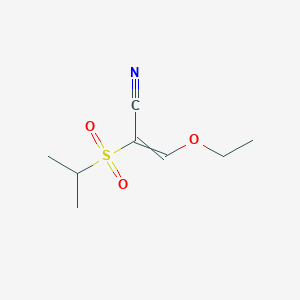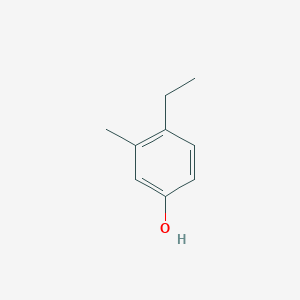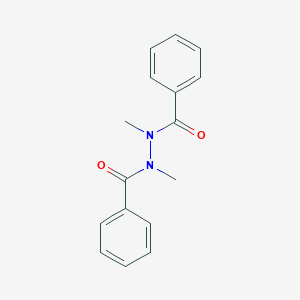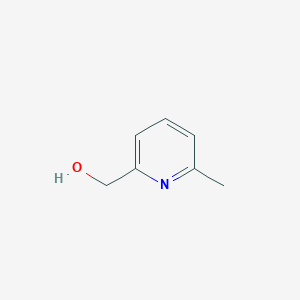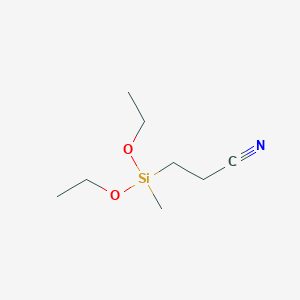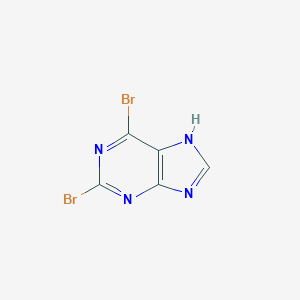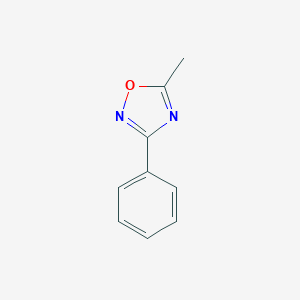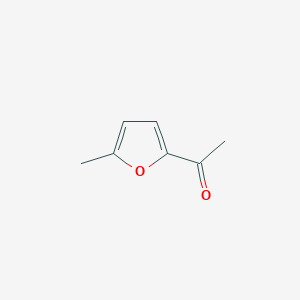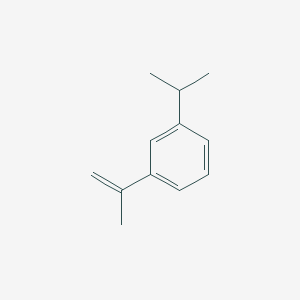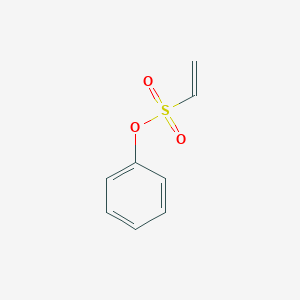
Phenyl ethenesulfonate
Overview
Description
Phenyl ethenesulfonate is an organic compound belonging to the class of phenoxy compounds. It is characterized by the presence of a phenyl group attached to an ethenesulfonate moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Phenyl ethenesulfonate primarily targets the Tyrosine-protein phosphatase YopH . This protein is found in Yersinia enterocolitica, a bacterium that can cause gastroenteritis in humans .
Mode of Action
It’s known that the compound interacts with this target, potentially influencing its function .
Result of Action
Its interaction with tyrosine-protein phosphatase yoph suggests it may have an impact on the functions of this protein .
Biochemical Analysis
Biochemical Properties
Phenyl ethenesulfonate interacts with a variety of biomolecules. For instance, it has been found to interact with the enzyme Tyrosine-protein phosphatase YopH in Yersinia enterocolitica
Cellular Effects
Phenolic compounds, a category that includes this compound, have been shown to have multiple benefits for human health, including anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects . They also have anti-stress effects .
Molecular Mechanism
It is known to interact with Tyrosine-protein phosphatase YopH , but the specifics of this interaction and how it influences the activity of the enzyme are not clear.
Metabolic Pathways
Phenolic compounds, a category that includes this compound, are known to be biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl ethenesulfonate can be synthesized through the reaction of phenol with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous addition of phenol and ethenesulfonyl chloride to a reaction vessel containing a base. The reaction mixture is then stirred and heated to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: Phenyl ethenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfonate esters.
Substitution: It participates in nucleophilic substitution reactions, where the ethenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl ethenesulfonate has several applications in scientific research:
Chemistry: It is used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Phenyl sulfonate: Similar in structure but lacks the ethenesulfonate moiety.
Phenyl methanesulfonate: Contains a methanesulfonate group instead of an ethenesulfonate group.
Uniqueness: Phenyl ethenesulfonate is unique due to its high reactivity and versatility in chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
phenyl ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILDJVVXNMDAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340464 | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-34-1 | |
| Record name | Phenyl ethenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinylsulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ETHENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN14RW9PVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
